molecular formula C9H7N3O2S B3189414 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one CAS No. 321598-07-6

2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one

Cat. No.: B3189414
CAS No.: 321598-07-6
M. Wt: 221.24 g/mol
InChI Key: WSWKSTZDYDQRIZ-UHFFFAOYSA-N
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Description

2-{Hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the cyclization and condensation of haloketones with thioamide. This process is considered one of the most widely used methods for synthesizing thiazole moieties . Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{Hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like thiourea .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Mechanism of Action

The mechanism of action of 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfazole: An antimicrobial agent.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Tiazofurin: An anticancer agent.

Uniqueness

What sets 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one apart from these similar compounds is its unique structure, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

321598-07-6

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

3-hydroxy-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C9H7N3O2S/c13-6-2-1-3-10-7(6)8(14)12-9-11-4-5-15-9/h1-5,13H,(H,11,12,14)

InChI Key

WSWKSTZDYDQRIZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O

Origin of Product

United States

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